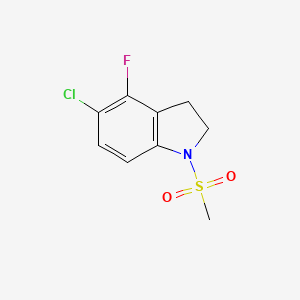

5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

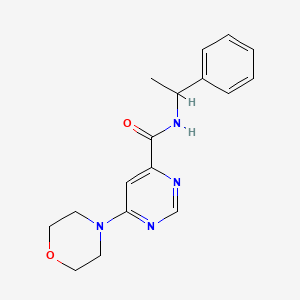

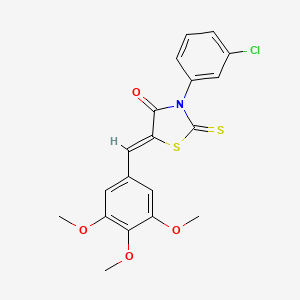

5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole is a chemical compound with the molecular formula C9H9ClFNO2S and a molecular weight of 249.68 . It has potential applications in scientific research.

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzene ring is substituted with a chlorine atom and a fluorine atom, while the pyrrole ring carries a methanesulfonyl group .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Complex Chemical Structures : A study by Upadhyaya et al. (1997) describes the synthesis of various complex chemical structures, including the use of methanesulfonyl chloride in reactions. This research highlights the role of methanesulfonyl derivatives in the synthesis of intricate chemical compounds, relevant to the study of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole (Upadhyaya et al., 1997).

Chemical Bond Formation Strategies : Prakash et al. (2010) developed a new synthetic protocol for α-fluoro(disulfonyl)methane derivatives. This research demonstrates innovative strategies in chemical bond formation, which can be crucial for understanding the applications of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole (Prakash et al., 2010).

Analytical Chemistry and Biochemistry

Colorimetric Assay of Lipid Peroxidation : Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation using methanesulfonyl-based reactions. This study is pertinent for understanding analytical applications involving 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole, especially in biochemical analysis (Gérard-Monnier et al., 1998).

Fluorometric Analysis in Drug Development : Kensler et al. (1976) explored fluorometric analysis for soterenol and mesuprine using methanesulfonanilides. This indicates the potential of using 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole in the development and analysis of pharmaceutical compounds (Kensler et al., 1976).

Catalysis and Reaction Mechanisms

- Innovative Reaction Mechanisms : Ando et al. (2005) reported on a novel rearrangement and CC bond formation in the synthesis of certain methanesulfonyl derivatives. This research underlines the importance of innovative reaction mechanisms, which could be relevant for the applications of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole (Ando et al., 2005).

Organic and Material Chemistry

- Fluoropolymers as Charge Storage Materials : Wang et al. (2019) developed high-performance poly(5-fluoroindole) as charge storage material. This suggests potential applications of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole in the field of materials science, particularly in the development of advanced fluoropolymers (Wang et al., 2019).

properties

IUPAC Name |

5-chloro-4-fluoro-1-methylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2S/c1-15(13,14)12-5-4-6-8(12)3-2-7(10)9(6)11/h2-3H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLJXBPKWVQEBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)

![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)